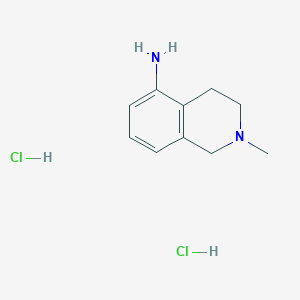
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride
説明
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound with the CAS Number: 1210711-82-2 . It has a molecular weight of 235.16 and its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H . The compound’s structure includes a tetrahydroisoquinoline ring with a methyl group and an amine group attached .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 235.16 . The compound’s exact mass is 162.115698455 g/mol .科学的研究の応用
1. Chemistry and Organic Synthesis
2-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride, is used in redox-neutral annulations with various aldehydes. This process, promoted by acetic acid, involves dual C-H bond functionalization, contributing to the synthesis of complex organic structures (Paul, Adili, & Seidel, 2019) (Zhu & Seidel, 2017).
2. Neuroprotection and Parkinson's Disease
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, demonstrates neuroprotective effects against various dopaminergic neurotoxins. This effect is particularly pronounced in mesencephalic neurons and is stereoselective, highlighting its potential in treating Parkinson's disease (Kotake et al., 2005).
3. Potential in Anti-Parkinsonism Drug Development
Studies suggest that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) might be involved in the onset of Parkinson's disease. Interestingly, 1MeTIQ was found to prevent parkinsonism induced by certain toxins, indicating its potential as an anti-parkinsonian drug (Ohta, 2005).
4. Drug Synthesis and Therapeutic Applications
The tetrahydroisoquinoline moiety, similar to that in this compound, has been identified as a crucial component in synthesizing potential pharmaceutical agents. This includes anticancer drugs, reflecting the versatility and significance of this chemical structure in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBXJWKJPXJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210711-82-2 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


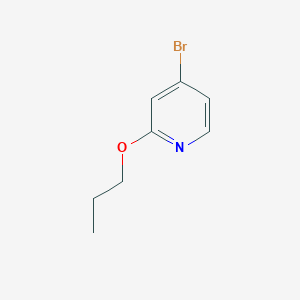
![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

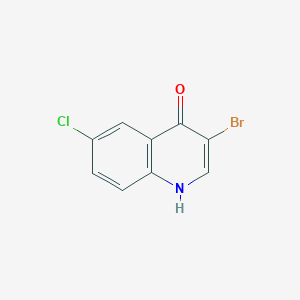

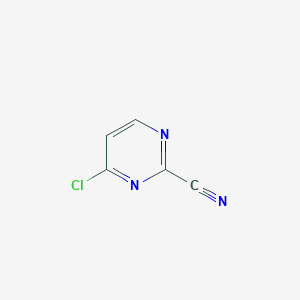
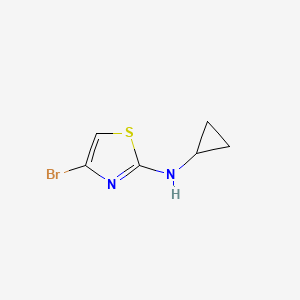
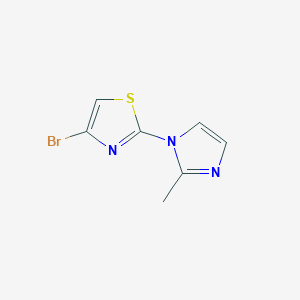
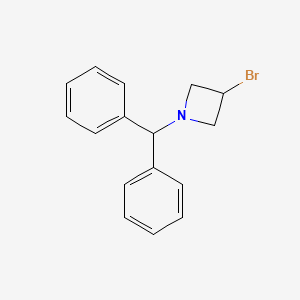



![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
